![molecular formula C9H6F5NO2 B590673 1-Methyl-2-nitro-4-(perfluoroethyl)benzene CAS No. 134302-31-1](/img/structure/B590673.png)
1-Methyl-2-nitro-4-(perfluoroethyl)benzene
Übersicht
Beschreibung
“1-Methyl-2-nitro-4-(perfluoroethyl)benzene” is a nitrobenzene derivative. Nitrobenzene derivatives are a class of compounds that contain a benzene ring, one or more nitro groups (-NO2), and other substituents .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a methyl group (-CH3), a nitro group (-NO2), and a perfluoroethyl group (-C2F5) attached to it .Chemical Reactions Analysis
Nitrobenzene derivatives can participate in various chemical reactions, including reduction, substitution, and others . The specific reactions that “this compound” can undergo would depend on the reaction conditions and other factors.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Nitrobenzene derivatives generally have high dipole moments and lower volatility compared to similar-sized ketones .Wissenschaftliche Forschungsanwendungen
σ(C-Se)-π Hyperconjugation Effects
The effects of σ(C-Se)-π hyperconjugation have been observed in 1-methoxy- and 1-nitro-4-[(phenylselanyl)methyl]benzene, where the electronic properties of the aromatic ring significantly influence the chemical shifts in these compounds. Despite these differences, the structural parameters, such as bond lengths, do not show significant variations, suggesting that the hyperconjugation effects are subtle and not strong enough to manifest in measurable differences in structural parameters (White & Blanc, 2014).
Vicarious Nucleophilic Substitution Reactions
Vicarious nucleophilic substitutions (VNS) of hydrogen in nitro(pentafluorosulfanyl)benzenes with carbanions lead to the formation of various substituted benzene derivatives. This approach provides a route to efficiently synthesize (pentafluorosulfanyl)anilines and substituted benzenes, highlighting the method's utility in introducing diverse functional groups into the benzene ring through selective reactions (Beier et al., 2011).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of nitroaromatic compounds like “1-Methyl-2-nitro-4-(perfluoroethyl)benzene” are often proteins or DNA within cells. These compounds can form covalent bonds with these macromolecules, altering their structure and function .
Mode of Action
Nitroaromatic compounds are often prodrugs, which means they are metabolized into their active forms within the body. The nitro group can be reduced to an amine group, which can then react with biological targets .
Biochemical Pathways
The exact pathways affected would depend on the specific targets of the compound. Nitroaromatic compounds often interfere with dna replication and protein synthesis, which can lead to cell death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Nitroaromatic compounds are generally lipophilic, which means they can cross cell membranes and distribute throughout the body. They are metabolized primarily in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets. By interfering with critical biological processes such as dna replication and protein synthesis, nitroaromatic compounds can cause cell death .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of the compound. For example, the compound might be more stable and effective at certain pH levels .
Biochemische Analyse
Biochemical Properties
1-Methyl-2-nitro-4-(perfluoroethyl)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nitro group in the compound is known to participate in redox reactions, which can influence the activity of enzymes involved in oxidative stress responses. Additionally, the perfluoroethyl group can interact with hydrophobic regions of proteins, potentially altering their conformation and function . These interactions can affect the overall biochemical pathways in which this compound is involved.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. This can result in altered cellular metabolism, affecting processes such as energy production, lipid metabolism, and protein synthesis . The compound’s impact on cellular function can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, the nitro group can form covalent bonds with nucleophilic amino acid residues in enzymes, resulting in enzyme inhibition. Additionally, the perfluoroethyl group can interact with hydrophobic pockets in proteins, potentially altering their activity . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of reactive intermediates that can further interact with cellular components . These temporal effects can impact the overall outcome of in vitro and in vivo studies, highlighting the importance of considering the compound’s stability in experimental designs.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of the compound can lead to oxidative stress, inflammation, and cell death . These dosage-dependent effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels . The compound’s involvement in metabolic pathways can influence its overall impact on cellular function and health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, influencing its distribution within cells and tissues.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its overall impact on cellular function.
Eigenschaften
IUPAC Name |
1-methyl-2-nitro-4-(1,1,2,2,2-pentafluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F5NO2/c1-5-2-3-6(4-7(5)15(16)17)8(10,11)9(12,13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCYVILQCXMCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60709764 | |
Record name | 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60709764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134302-31-1 | |
Record name | 1-Methyl-2-nitro-4-(pentafluoroethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60709764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.